

quality control parameters for Ald-Ph-amido-PEG11-C2-NH2 linker

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Compound of Interest

Compound Name: Ald-Ph-amido-PEG11-C2-NH2

Cat. No.: B15604196

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Technical Support Center: Ald-Ph-amido-PEG11-C2-NH2 Linker

Welcome to the technical support center for the **Ald-Ph-amido-PEG11-C2-NH2** linker. This resource is designed for researchers, scientists, and drug development professionals to provide detailed quality control parameters, experimental protocols, and troubleshooting guidance for the effective use of this non-cleavable ADC linker.

Frequently Asked Questions (FAQs)

Q1: What is **Ald-Ph-amido-PEG11-C2-NH2** and what are its primary applications?

Ald-Ph-amido-PEG11-C2-NH2 is a heterobifunctional, non-cleavable linker used primarily in the synthesis of Antibody-Drug Conjugates (ADCs).^{[1][2][3][4][5]} It features a terminal aldehyde group for conjugation to hydrazides or aminooxy groups on a payload and a primary amine for conjugation to a carboxyl group on an antibody or other biomolecule. The 11-unit polyethylene glycol (PEG) chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.^{[6][7]}

Q2: What are the key quality control parameters for this linker?

The quality and purity of the **Ald-Ph-amido-PEG11-C2-NH2** linker are critical for producing homogeneous and effective ADCs. Key QC parameters include appearance, identity

confirmation (by ^1H NMR and Mass Spectrometry), and purity assessment (by HPLC). High-quality material is typically expected to have a purity of $\geq 96\%$.

Q3: How should I store and handle the **Ald-Ph-amido-PEG11-C2-NH2** linker?

The linker should be stored at -20°C to ensure its stability.^{[1][4][8]} Before use, it should be allowed to warm to room temperature in a desiccator to prevent moisture condensation. For conjugation reactions, it is advisable to prepare solutions fresh in an appropriate anhydrous solvent like DMSO or DMF.^{[9][10]}

Quality Control Specifications

A comprehensive quality control assessment ensures the reliability and reproducibility of experiments. The following table summarizes the typical specifications for **Ald-Ph-amido-PEG11-C2-NH2**.

| Parameter | Specification | Method |
|-------------------|---|-------------------------------------|
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Formula | $\text{C}_{32}\text{H}_{56}\text{N}_2\text{O}_{13}$ | - |
| Molecular Weight | 676.8 g/mol | Mass Spectrometry |
| Purity | $\geq 96\%$ | HPLC |
| Identity | Conforms to structure | ^1H NMR, Mass Spectrometry |
| Storage | -20°C | - |

Experimental Protocols

Detailed methodologies are crucial for accurate assessment of the linker's quality.

Protocol 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)

This method is designed to separate the main compound from potential impurities. Due to the PEG backbone's lack of a strong UV chromophore, a universal detector like a Charged Aerosol

Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended.[7][11][12]

1. Sample Preparation:

- Accurately weigh and dissolve the linker in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
- Filter the solution through a 0.45 µm syringe filter before injection.[11]

2. HPLC System and Conditions:

| Parameter | Condition |
|--------------------|--|
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detector | CAD or ELSD |
| Injection Volume | 10 µL |

3. Data Analysis:

- Integrate all peaks in the chromatogram.
- Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

^1H NMR is used to confirm the chemical structure of the linker.

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of the linker.
- Dissolve the sample in 0.75 mL of deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD).

2. NMR Acquisition:

- Instrument: 400 MHz NMR Spectrometer or higher.
- Parameters: Standard 90° pulse sequence.
- Analysis: Compare the resulting spectrum with the expected chemical shifts and integrations for the **Ald-Ph-amido-PEG11-C2-NH2** structure. Key signals include the aldehyde proton (~ 9.9 ppm), aromatic protons (~ 7.8 - 8.0 ppm), the PEG backbone (~ 3.6 ppm), and protons adjacent to the amide and amine groups.

Protocol 3: Molecular Weight Verification by Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the linker.

1. Sample Preparation:

- Prepare a dilute solution of the linker (approx. 0.1 mg/mL) in an appropriate solvent like acetonitrile or methanol with 0.1% formic acid.

2. MS Analysis:

- Instrument: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).^[12]
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.

- Analysis: Look for the $[M+H]^+$ ion corresponding to the calculated molecular weight of 676.8 g/mol .

Troubleshooting Guide

This section addresses common issues encountered during bioconjugation experiments with the **Ald-Ph-amido-PEG11-C2-NH2** linker.

| Problem | Possible Cause | Recommended Solution |
|---|--|--|
| Low Conjugation Yield | Suboptimal Reaction pH: The efficiency of amine-carboxyl coupling (e.g., via EDC/NHS activation) is pH-dependent. Aldehyde reactivity can also be influenced by pH. | Optimize pH: For EDC/NHS chemistry, maintain a pH of 6.0-7.5. For the aldehyde reaction, a slightly acidic pH (4.5-6.5) is often optimal. Perform small-scale reactions at different pH values to find the ideal condition. ^[9] |
| Linker Instability: The aldehyde group can be susceptible to oxidation. | Use Fresh Solutions: Prepare linker solutions immediately before use. Purge buffers with nitrogen or argon to minimize oxidation. | |
| Steric Hindrance: The conjugation site on the biomolecule may be sterically hindered. | Optimize Molar Ratio: Increase the molar excess of the linker to drive the reaction to completion. A 10- to 20-fold molar excess is a common starting point. ^{[10][13]} | |
| Bioconjugate Aggregation | Increased Hydrophobicity: The payload conjugated to the antibody can increase the overall hydrophobicity, leading to aggregation. | Adjust Buffer Conditions: Screen different buffer systems (e.g., histidine, citrate) and add stabilizing excipients like arginine or polysorbates. ^{[9][14]} |
| High Drug-to-Antibody Ratio (DAR): A high number of conjugated linkers can promote aggregation. | Control DAR: Optimize the molar ratio of linker to antibody in the reaction to achieve a lower, more soluble DAR. ^[13] | |
| Difficulty in Purification | Similar Properties of Species: The desired conjugate may have similar physicochemical properties to starting materials | Use Orthogonal Purification Methods: Combine different chromatography techniques. For example, use Size Exclusion Chromatography |

or side products, making separation difficult.

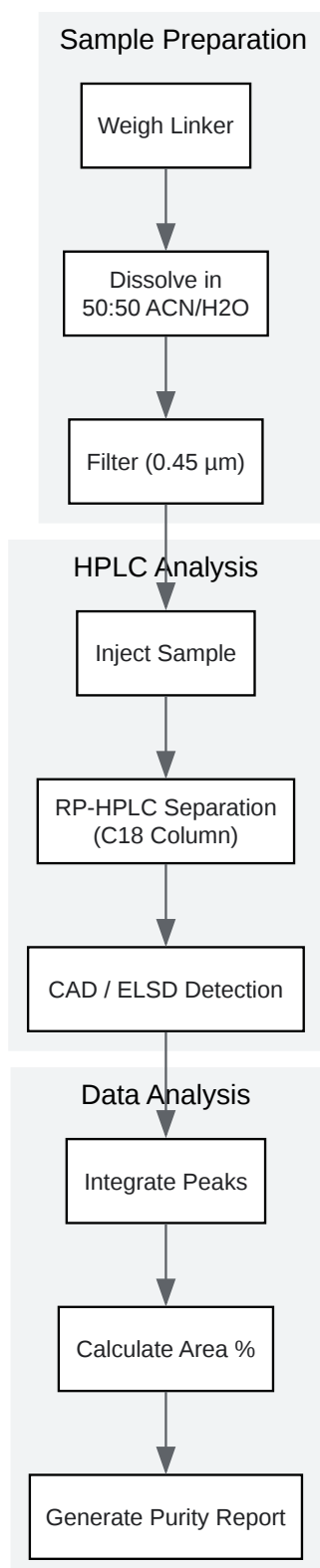
(SEC) to remove excess linker, followed by Ion Exchange Chromatography (IEC) to separate species based on charge differences resulting from conjugation.[\[9\]](#)[\[15\]](#)

Non-specific Binding: The conjugate may bind non-specifically to the chromatography resin.

Modify Buffer Conditions:
Increase the ionic strength of the buffer to reduce electrostatic interactions or add a non-ionic detergent to minimize hydrophobic interactions.[\[9\]](#)

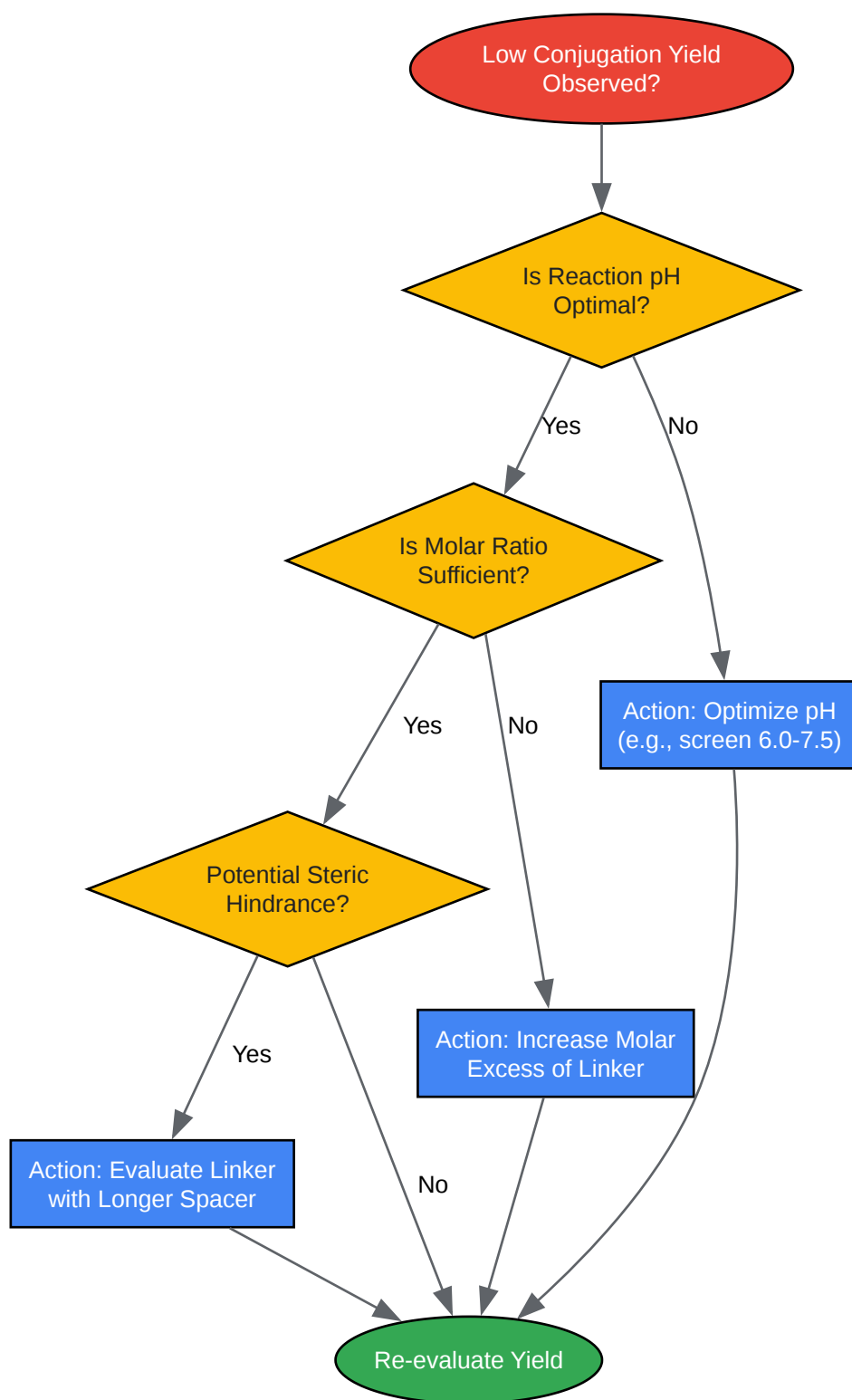
Visual Workflows

The following diagrams illustrate key experimental and logical processes.



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Caption: Workflow for HPLC Purity Analysis.



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Caption: Troubleshooting Decision Tree for Low Yield.

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